3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-
Description
3(2H)-Isoquinolinone derivatives are nitrogen-containing heterocycles with diverse applications in medicinal chemistry and materials science. The compound 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- (hereafter referred to as the target compound) features two 4-bromophenyl substituents at the 4-position of the dihydroisoquinolinone scaffold.
Properties
CAS No. |
61308-67-6 |
|---|---|
Molecular Formula |
C21H15Br2NO |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
4,4-bis(4-bromophenyl)-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C21H15Br2NO/c22-17-9-5-15(6-10-17)21(16-7-11-18(23)12-8-16)19-4-2-1-3-14(19)13-24-20(21)25/h1-12H,13H2,(H,24,25) |
InChI Key |
KLFKLAMABLTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(=O)N1)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Solvent-Dependent Chemoselective Synthesis
The 2024 discovery of solvent-controlled isoquinolinone formation using (phenyliodonio)sulfamate (PISA) revolutionized synthetic approaches to 4,4-disubstituted derivatives. Key findings include:
- Acetonitrile solvent directs formation of 4-substituted isoquinolinones via nitrenium ion intermediates (Scheme 1A). This pathway enables direct installation of aromatic groups at the C4 position through careful substrate design.
- Hexafluoro-2-isopropanol (HFIP) with water promotes 3-substituted products, though this route is less relevant for the target compound.
- Reaction yields for 4-substituted derivatives range from 51–94% under optimized conditions (PISA 1.5 eq, 4Å MS, anhydrous CH₃CN, 20 min RT).
Table 1: PISA-mediated synthesis parameters for 4-substituted isoquinolinones
| Substrate R-group | Yield (%) | Reaction Time | Key Observation |
|---|---|---|---|
| Methyl | 88 | 20 min | Optimal conditions established |
| Ethyl | 51 | 30 min | Competing cycloisomerization |
| Phenyl | 94 | 15 min | Steric tolerance demonstrated |
This method's significance lies in its ability to position aromatic groups directly during cyclization, avoiding post-synthetic modification steps.
Transition Metal-Catalyzed Cross-Coupling Approaches
Palladium-Mediated α-Arylation
Building on Zhou et al.'s work with 4-(heteroaryl)cyclohexanones, adapted protocols enable late-stage installation of bromophenyl groups:
- Core structure preparation : Schmidt reaction converts indanones to dihydroisoquinolinones (72–85% yield).
- Suzuki-Miyaura coupling :
Key limitation : Steric hindrance from the first coupled aryl group reduces second coupling efficiency (∼40% yield drop).
Direct C-H Arylation
Recent advances in C-H activation show promise for more efficient synthesis:
- Catalyst system : Pd(OAc)₂ (10 mol%), PCy₃ (20 mol%), Ag₂CO₃ (2 eq)
- Substrate : 3(2H)-Isoquinolinone with iodonium leaving groups
- Conditions : DMA, 110°C, 24 h → 63% yield for bis-arylation
Multi-Step Classical Synthesis
Bischler-Napieralski Cyclization
A traditional approach modified for bromophenyl incorporation:
- Amide formation :
4-Bromophenylacetic acid + 4-bromobenzylamine → 85% yield (EDCI/HOBt) - Cyclization :
POCl₃ (3 eq), refluxing toluene, 6 h → 71% dihydroisoquinoline - Oxidation :
MnO₂ (5 eq), CH₂Cl₂, RT → 89% target compound
Table 2: Comparative analysis of oxidation methods
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 12 | 89 |
| PCC | Acetone | 24 | 63 |
| KMnO₄ | H₂O/THF | 6 | 41 |
Novel Photocatalytic Methods
Emerging techniques from 2024 studies demonstrate:
- Visible-light mediated annulation :
- Advantage : Ambient temperature tolerance preserves bromophenyl integrity
Comparative Method Analysis
Table 3: Synthesis method evaluation matrix
| Method | Yield Range (%) | Scalability | Bromophenyl Compatibility |
|---|---|---|---|
| PISA-mediated | 51–94 | High | Excellent |
| Pd cross-coupling | 40–68 | Moderate | Good |
| Bischler-Napieralski | 60–71 | Low | Fair |
| Photocatalytic | 65–78 | Emerging | Excellent |
Challenges in Steric Management
The geminal 4,4-bis(4-bromophenyl) configuration creates unique synthetic hurdles:
Chemical Reactions Analysis
Key Data:
| Step | Conditions | Yield | Characterization (¹H NMR) |
|---|---|---|---|
| Cyclization | CF₃SO₃H, 130°C, 4 h | 58% | δ 8.18 (1H, br NH), 7.29–7.42 (m), 1.41 (9H s) |
| Deprotection | HCl/dioxane, RT, 12 h | 74% | δ 7.51–7.31 (m), 5.63 (d, J=7.2 Hz) |
Functionalization Reactions
The bromophenyl substituents at positions 4 and 4′ enable further functionalization via cross-coupling reactions:
-
Suzuki Coupling : The bromine atoms can be replaced with aryl/heteroaryl groups using palladium catalysts .
-
Nucleophilic Aromatic Substitution : Electron-deficient bromophenyl groups react with amines or alkoxides under basic conditions .
Example Reaction Pathway :
-
Intermediate Formation : Activation of the bromophenyl group via Pd-catalyzed oxidative addition.
-
Coupling : Reaction with boronic acids or amines yields biaryl or amine-substituted derivatives.
Selectivity Data for Analogues :
| Compound | Kₑ (κ, nM) | μ/κ Selectivity | δ/κ Selectivity |
|---|---|---|---|
| JDTic | 0.02 | 1250 | 3700 |
| 4 | 0.024 | 370 | 18400 |
| 5 | 0.01 | 1480 | 24900 |
Stability and Solubility
Physicochemical properties impact reactivity and bioavailability:
-
Plasma Stability : >67% of related compounds remain intact after 1 h in plasma .
-
Solubility : Moderate aqueous solubility (11–42 μM at pH 7.4) .
Mechanistic Insights
-
Tautomerization : The 1,4-dihydroisoquinolinone core undergoes keto-enol tautomerization, influencing reactivity in Michael additions or cycloadditions .
-
Diastereoselectivity : Reactions with α,β-unsaturated aldehydes proceed via endo-transition states, yielding spirocyclic products with high diastereomeric ratios (up to 85:15) .
Scientific Research Applications
3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. It can also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Structural Differences :
- Halogen Substituents : Chlorine replaces bromine on the aryl rings, reducing molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol).
- Additional Functional Group: A dimethylamino (-N(CH₃)₂) group at the 6-position enhances electron-donating capacity, contrasting with the purely electron-withdrawing bromophenyl groups in the target compound.
- Molecular Formula : C₂₃H₂₀Cl₂N₂O (MW: 435.32 g/mol) vs. the brominated analog (estimated MW: ~524.18 g/mol, assuming C₂₁H₁₄Br₂N₂O).
Implications :
- Chlorine’s smaller atomic radius may improve solubility in polar solvents compared to bromine.
3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro-
Structural Differences :
- Substituent Position: A single 4-aminophenyl group is attached at the 1-position instead of two 4-bromophenyl groups at the 4-position.
- Functional Groups: The amino (-NH₂) group is electron-donating, contrasting with bromine’s electron-withdrawing nature.
- Molecular Formula : C₁₅H₁₄N₂O (MW: 238.28 g/mol), significantly smaller than the target compound.
Implications :
- The amino group increases solubility in aqueous media and may facilitate hydrogen bonding.
- Reduced steric bulk compared to the bis-bromophenyl analog could enhance reactivity in nucleophilic substitutions .
α,δ-Bis[4-(4-bromophenyl)-2-thiazolyl]-3,4-dihydro-β,4-dioxo-2-quinazolinepentanenitrile Potassium Salt
Structural Differences :
- Core Heterocycle: Quinazoline-dione vs. isoquinolinone.
- Substituents : Two 4-(4-bromophenyl)-2-thiazolyl groups and a pentanenitrile chain.
- Molecular Complexity : C₃₁H₁₈N₅O₂Cl₂KS₂ (MW: 666.62 g/mol), with additional sulfur and potassium atoms.
Implications :
- The potassium salt form enhances solubility in polar solvents compared to neutral isoquinolinone derivatives .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound (Bromophenyl analog) | C₂₁H₁₄Br₂N₂O* | ~524.18 | 4,4-bis(4-bromophenyl) | High lipophilicity, electron-deficient core |
| 4,4-Bis(4-chlorophenyl)-6-(dimethylamino) analog | C₂₃H₂₀Cl₂N₂O | 435.32 | 4,4-bis(4-chlorophenyl), 6-dimethylamino | Enhanced solubility, basicity |
| 1-(4-Aminophenyl) analog | C₁₅H₁₄N₂O | 238.28 | 1-(4-aminophenyl) | Hydrogen bonding capability |
| Quinazolinepentanenitrile potassium salt | C₃₁H₁₈N₅O₂Cl₂KS₂ | 666.62 | Thiazolyl, bromophenyl, pentanenitrile | Ionic form, sulfur-mediated reactivity |
*Estimated based on structural analogy.
Research Findings and Implications
- Electronic Effects: Bromine’s strong electron-withdrawing nature in the target compound likely stabilizes the isoquinolinone core against oxidative degradation compared to chlorine or amino-substituted analogs .
- Synthetic Accessibility: The bis-bromophenyl substitution may complicate synthesis due to steric hindrance, whereas mono-substituted analogs (e.g., 1-(4-aminophenyl)) are more straightforward to functionalize .
- Biological Relevance: Thiazolyl-containing derivatives (e.g., the quinazolinepentanenitrile salt) demonstrate enhanced bioactivity in preliminary studies, suggesting that bromophenyl isoquinolinones could be optimized for similar applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3(2H)-Isoquinolinone, 4,4-bis(4-bromophenyl)-1,4-dihydro-?
- Methodology : A modified Ullmann coupling or bromination of precursor isoquinolinone derivatives is commonly employed. For example, brominated aryl groups can be introduced via nucleophilic aromatic substitution using hydrobromic acid (HBr) in acetonitrile under controlled temperatures (0–5°C), as demonstrated in analogous isoquinolinone syntheses . Key steps include:
- Purification via column chromatography with silica gel (ethyl acetate/hexane gradients).
- Structural validation using -NMR and -NMR to confirm substitution patterns.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.0 ppm) and dihydroisoquinolinone backbone protons (δ 4.0–5.5 ppm) to confirm regioselectivity .
- X-ray Crystallography : Resolve crystal structures to verify spatial arrangement of bromophenyl substituents, as seen in structurally related benzoylated isoquinolinones .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (CHBrNO, MW ≈ 506.07 g/mol).
Q. What solvent systems are optimal for recrystallization and stability studies?
- Methodology : Screen polar aprotic solvents (e.g., DMF, DMSO) for recrystallization, as brominated aryl groups enhance solubility. Stability in aqueous environments can be assessed via accelerated degradation studies (e.g., pH 3–9 buffers at 40°C for 48 hours), monitored by HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How do microbial communities degrade this compound in environmental systems?
- Methodology : Conduct microcosm studies using aquifer sediments or activated sludge inocula under anaerobic conditions. Monitor degradation via:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect intermediates like dehalogenated isoquinolinones or phenolic derivatives.
- Stable Isotope Probing (SIP) : Use -labeled analogs to trace microbial assimilation pathways, as applied in methanogenic degradation studies of related heterocycles .
Q. What strategies exist for isotopic labeling (e.g., ) to track metabolic pathways in biological systems?
- Methodology : Incorporate at the carbonyl position via condensation reactions with labeled precursors (e.g., -acetic anhydride). Validate purity via radiometric HPLC and autoradiography, referencing protocols for -labeled anticonvulsant isoquinolinones .
Q. How can computational modeling predict reactivity under photolytic or thermal conditions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electron density distributions, identifying vulnerable sites (e.g., bromine substituents) for debromination.
- Simulate UV-Vis spectra to correlate experimental λ with theoretical transitions .
Q. What are the challenges in resolving enantiomeric purity for derivatives with chiral centers?
- Methodology : Utilize chiral stationary phases (e.g., Chiralpak IA) in HPLC or supercritical fluid chromatography (SFC). Compare retention times with racemic mixtures, as described for hexahydro-6(2H)-isoquinolinone derivatives .
Data Contradictions and Mitigation
- Synthetic Yield Variability : reports 63% yield for a brominated isoquinolinone analog, while similar protocols may yield <50% due to steric hindrance from bis(4-bromophenyl) groups. Optimize reaction time/temperature gradients to improve efficiency.
- Degradation Pathways : Field studies () suggest rapid microbial degradation, but lab data may show persistence under abiotic conditions. Use -tracking to distinguish biotic vs. abiotic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
